The synthesis of Anq 11125 typically involves several steps, including:
Anq 11125 possesses a unique molecular structure that can be represented as follows:
The structural analysis reveals key features such as:
This structural configuration allows Anq 11125 to interact effectively with specific receptors or enzymes in biological systems.
Anq 11125 undergoes various chemical reactions that are pivotal for its functionality:
These reactions are studied through both in vitro assays and computational modeling to predict behavior in physiological conditions.
The mechanism of action for Anq 11125 involves:
Data from pharmacological studies support these mechanisms, demonstrating the compound's potential efficacy in therapeutic applications.
Anq 11125 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and determining the appropriate delivery methods for therapeutic use.
Anq 11125 holds promise for various scientific applications:
The ongoing research into Anq 11125 continues to reveal its potential across multiple domains within medicinal chemistry and pharmacology, paving the way for future innovations in drug design and therapeutic interventions.
The quest for motilin antagonists began in the 1980s amid emerging evidence linking motilin dysregulation to gastroparesis and functional dyspepsia. Initial efforts focused on modifying native motilin:
Table 1: Key Properties of ANQ 11125
Property | Value | Experimental Model |
---|---|---|
Molecular Weight | 1761.05 g/mol | Synthetic peptide |
Receptor Affinity (pKd) | 8.16 ± 0.10 (rabbit) | Rabbit antral smooth muscle |
8.24 (reported by MedChemExpress) | Binding assays | |
pA₂ (vs. Motilin) | 7.03 ± 0.05 | Rabbit duodenum strips |
pA₂ (vs. EM-523) | 7.55 ± 0.06 | Rabbit duodenum strips |
Solubility | ≥25.95 mg/mL in DMSO | Chemical characterization |
ANQ 11125 resolved two pivotal questions in gastrointestinal pharmacology:1. Mechanism of Motilide Action: Prior to ANQ 11125, it was unclear whether erythromycin-derived motilides acted via motilin receptors or independent pathways. ANQ 11125:- Blocked contractions induced by motilides (EM-523) and native motilin equally in rabbit duodenum.- Shifted motilide dose-response curves identically to motilin (Schild analysis pA₂ ~7.55), confirming shared receptor targets [2] [6].2. Receptor Subtype Identification: Functional studies revealed motilin receptors exist on smooth muscle (direct contraction) and neurons (modulatory). ANQ 11125:- Inhibited muscle contractions but not neural responses, suggesting receptor heterogeneity.- Later work confirmed distinct "M" (muscle) and "N" (neural) motilin receptor subtypes [9] [10].
Table 2: ANQ 11125’s Effects on Motilin Receptor Ligands
Ligand | pA₂ with ANQ 11125 | Maximal Response Blockade |
---|---|---|
Motilin | 7.03 ± 0.05 | Complete (10⁻⁶ M) |
EM-523 (motilide) | 7.55 ± 0.06 | Complete (10⁻⁶ M) |
Acetylcholine | No effect | None |
Substance P | No effect | None |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7